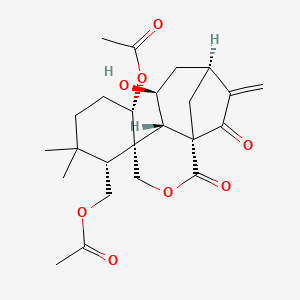

Rabdosin B

Descripción general

Descripción

Rabdosin B is an ent-kaurene diterpenoid . It has shown cytotoxic activity against three human tumour HepG2, GLC-82 and HL-60 cell lines . It induces significant DNA damage to HepG2 cells in a time- and dose-dependent manner .

Synthesis Analysis

This compound is purified from the air-dried aerial parts of Isodon japonica (Burm.f) Hara var. galaucocalyx (maxin) Hara . It has a biphasic, dose-dependent effect on root growth and a strong inhibitory effect on root hair development in lettuce seedlings .Molecular Structure Analysis

The molecular formula of this compound is C24H32O8 . Its molecular weight is 448.51 .Chemical Reactions Analysis

This compound has shown a biphasic, dose-dependent effect on root growth . Lower concentrations of this compound (20–80 μM) significantly promoted root growth, but its higher levels at 120–200 μM, by contrast, had inhibitory effects .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 448.51 . It can be stored at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .Aplicaciones Científicas De Investigación

Regulation of Plant Growth and Development

Rabdosin B, an ent-kaurene diterpenoid, demonstrates a biphasic effect on plant growth, specifically in the roots of lettuce seedlings. At lower concentrations, this compound promotes root growth by increasing cell length in the mature region and boosting the mitotic activity of meristematic cells in seedlings' root tips. However, higher concentrations inhibit root growth by affecting both cell length and the division of meristematic cells. Furthermore, this compound inhibits root hair development in a dose-dependent manner and induces DNA damage, which leads to cell cycle retardation in the G2 and S phases (Ding et al., 2010).

Allelopathic Potential in Plants

This compound has been studied for its allelopathic potential, where it was found to influence root growth and root hair development in lettuce seedlings significantly. While this compound inhibits the root growth at higher concentrations, it also stimulates root growth at concentrations of 40-160 μmol·L-1. This suggests that this compound and other ent-kaurene diterpenes may play an important ecological role in their natural environments (Juan, 2008).

DNA Interaction and Damage

Research has shown that this compound interacts with DNA in cell systems, such as human liver cancer cells HepG2, and in cell-free systems. It induces DNA damage in a time and dose-dependent manner, which can be a direct motivation for cell proliferation inhibition and apoptosis. At low concentrations, this compound can induce a certain degree of DNA damage on calf thymus DNA, while at higher concentrations, it effectively cleaves pBR322 DNA (Guo-an, 2010).

Molecular Structure and Spectroscopic Characterization

This compound, alongside Rabdosinate, has been isolated and characterized using IR-NMR spectroscopy. Detailed computational studies using DFT/B3LYP method with 6-311++G(d,p) basis set have been conducted to understand its molecular geometry, vibrational frequencies, and chemical shift values. This in-depth characterization provides a comprehensive understanding of this compound’s molecular structure and properties (Wang & Wang, 2015).

Mecanismo De Acción

Target of Action

Rabdosin B, an ent-kaurene diterpenoid, has been found to show cytotoxic activity against three human tumour cell lines: HepG2, GLC-82, and HL-60 . It also affects the growth and development of plant roots, specifically in lettuce seedlings .

Mode of Action

This compound interacts with its targets in a dose-dependent manner. At lower concentrations (20-80 µM), it promotes root growth in lettuce seedlings by increasing the cell length in the mature region and enhancing the mitotic activity of meristematic cells in the root tips . At higher concentrations (120-200 µm), this compound inhibits root growth by affecting both cell length in the mature region and division of meristematic cells . It also induces significant DNA damage to HepG2 cells in a time- and dose-dependent manner .

Biochemical Pathways

This compound affects the cell cycle of root meristematic cells, leading to DNA damage-induced cell cycle retardation of the G2 phase and S phase at different times . This suggests that this compound may be involved in the regulation of cell division and growth in plant roots.

Result of Action

The action of this compound results in a biphasic, dose-dependent effect on root growth and a strong inhibitory effect on root hair development in lettuce seedlings . It also causes significant DNA damage in HepG2 cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the concentration of this compound plays a crucial role in determining its effects. Lower concentrations promote root growth, while higher concentrations inhibit it . .

Direcciones Futuras

Further investigations on the underlying mechanism revealed that the promotion effect of Rabdosin B at the lower concentrations resulted from increasing the cell length in the mature region and enhancing the mitotic activity of meristematic cells in seedlings’ root tips . In contrast, this compound at higher concentrations inhibited root growth by affecting both cell length in the mature region and division of meristematic cells .

Análisis Bioquímico

Biochemical Properties

Rabdosin B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the induction of DNA damage .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage . This impact on DNA can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is through its interactions at the molecular level. It exerts its effects by binding to DNA, causing damage, and potentially inhibiting or activating enzymes . This interaction can lead to changes in gene expression .

Propiedades

IUPAC Name |

[(1S,1'R,3'S,5R,6S,7S,9S)-3'-acetyloxy-7-hydroxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-12-15-8-16(27)19-23(9-15,20(12)28)21(29)31-11-24(19)17(10-30-13(2)25)22(4,5)7-6-18(24)32-14(3)26/h15-19,27H,1,6-11H2,2-5H3/t15-,16+,17-,18+,19-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXJXSFHXOVGTA-DUAAMXSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CCC(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@]2(COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)[C@H](CCC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84304-92-7 | |

| Record name | Rabdosin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084304927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

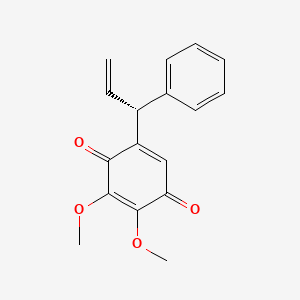

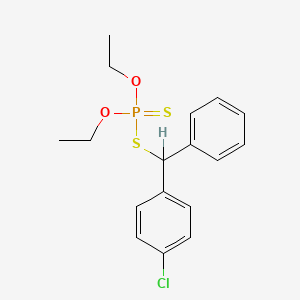

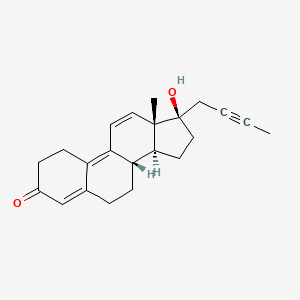

Feasible Synthetic Routes

Q & A

Q1: What is the impact of Rabdosin B on cancer cells?

A1: this compound demonstrates promising anti-cancer activity, particularly against human liver cancer cells (HepG2). Research indicates that this compound effectively inhibits the proliferation of HepG2 cells at low concentrations (3.125–12.5 µmol/L). [, ] At higher concentrations (25–50 µmol/L), this compound exhibits a lethal effect on these cells, inducing apoptosis at 25 µmol/L and necrosis at 50 µmol/L. [, ] Further investigation is necessary to fully elucidate the underlying mechanisms of cell death.

Q2: How does this compound affect DNA?

A2: Studies reveal that this compound causes damage to DNA both within a cellular system and in a cell-free environment. In human liver cancer cells (HepG2), this compound (6–15 µmol/L) leads to a time- and dose-dependent increase in DNA damage. [, ] In a cell-free system, lower concentrations (1–50 µmol/L) of this compound cause some damage to calf thymus DNA, exhibiting intercalative and unwinding effects. [, ] At higher concentrations (10–25 mmol/L), this compound effectively cleaves pBR322 DNA. [, ] This DNA damage is suggested as a potential mechanism for the observed growth inhibition and apoptosis in HepG2 cells. [, ]

Q3: Does this compound possess any antioxidant properties?

A3: Yes, research suggests that this compound exhibits antioxidant activity. Studies using human peripheral blood mononuclear cells (PBMCs) demonstrate that this compound provides concentration-dependent protection against DNA damage induced by hydrogen peroxide (H2O2). [, ] Additionally, this compound demonstrates strong inhibitory effects on lipid peroxidation in rat liver microsomes. [, ]

Q4: What is the impact of this compound on plant growth?

A4: Research suggests that this compound exhibits allelopathic potential, influencing the growth of certain plants. Studies using lettuce as a test organism show that this compound, at concentrations ranging from 40 to 160 µmol/L, significantly stimulates root growth. [] Conversely, other ent-kaurene diterpenes, excluding this compound, significantly inhibit root growth and root hair development at higher concentrations in lettuce. []

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound and its analogs?

A6: Research suggests that the presence of an exo-methylene cyclopentanone moiety within the molecular structure of this compound and its analogs is crucial for maintaining their cytotoxic activity and DNA-damaging potential. [] Furthermore, the stereochemistry of specific functional groups significantly impacts the biological activity of these compounds. For instance, the –OAc group at the C-1 position in Lasiokaurin exhibits a greater stereospecific blockade compared to the –OH group at the same position in Oridonin. [] This structural variation results in Lasiokaurin exhibiting weaker cytotoxicity and DNA damage potential compared to Oridonin. []

Q6: What is the source of this compound?

A7: this compound is a naturally occurring diterpenoid primarily isolated from plants belonging to the Isodon genus, specifically species like Isodon japonica and Isodon rubescens. [, , , ] These plants are recognized for their diverse array of bioactive compounds, including ent-kaurene diterpenoids like this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone](/img/structure/B1678703.png)

![7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B1678705.png)

![2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol](/img/structure/B1678706.png)

![N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B1678713.png)